molecular formula C16H11F3N4O B504113 6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide CAS No. 400078-66-2

6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide

Cat. No.: B504113
CAS No.: 400078-66-2
M. Wt: 332.28g/mol
InChI Key: VCIRUEDRQACROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1H-Pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, primarily due to its structural features as a nicotinamide derivative incorporating a pyrazole moiety. The core pyrazole structure is a privileged scaffold in pharmacology, known to be associated with a wide spectrum of biological activities . Researchers investigate such compounds for their potential to interact with key biological targets. Specifically, analogues containing the pyrazolyl-nicotinamide structure have been identified as potent inhibitors of various kinases . For instance, closely related compounds have been designed and evaluated as high-affinity inhibitors of the Colony Stimulating Factor 1 Receptor (CSF-1R), a tyrosine kinase receptor that is critically involved in the survival and proliferation of microglia and macrophages . Inhibiting CSF-1R is a prominent strategy in pre-clinical research for targeting tumor-associated macrophages in oncology and modulating neuroinflammation in models of neurodegenerative disease . Furthermore, structural motifs combining a pyrazole ring with a trifluoromethylphenyl group are frequently explored in developing novel anticancer agents . The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity, making it a common feature in kinase inhibitor design . As such, this compound serves as a valuable chemical tool for researchers studying kinase signaling pathways and for the synthesis of new derivatives to screen for inhibitory activity against a range of therapeutic targets in cellular and biochemical assays.

Properties

IUPAC Name

6-pyrazol-1-yl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O/c17-16(18,19)12-3-1-4-13(9-12)22-15(24)11-5-6-14(20-10-11)23-8-2-7-21-23/h1-10H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIRUEDRQACROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CN=C(C=C2)N3C=CC=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trifluoromethyl Group Introduction via Zinc-Mediated Reactions

A key step involves introducing the trifluoromethyl group onto the aromatic ring. One method employs zinc powder and trimethylchlorosilane in N,N-dimethylformamide (DMF) under nitrogen protection .

Reaction Conditions :

ComponentQuantity/Details
Zinc powder1.5 mol
Trimethylchlorosilane0.005 mol
1,1,1-Trifluoro-4-alkoxy-3-butene-2-one1 mol
Chloroacetonitrile1.1 mol
Temperature60°C → Reflux
Yield44% (2-chloro-4-trifluoromethylpyridine intermediate)

This method activates the zinc-silicon system to facilitate trifluoromethylation. A modified approach using phosphorus pentachloride improved yields to 61.5% by optimizing the workup procedure .

Pyrazole Ring Formation and Coupling

The pyrazole ring is synthesized via cyclization reactions. A common route involves condensing 2-chloro-3-cyanopyridine with substituted pyrazole derivatives .

Synthetic Workflow :

  • Pyrazole Synthesis :

    • React 4-bromopyrazole or 3,5-dimethylpyrazole with hydrazines (e.g., substituted phenylhydrazines) to form pyrazole intermediates.

    • Example: 4-bromo-1H-pyrazole reacts with ethylhydrazine to yield pyrazole derivatives .

  • Coupling to Nicotinamide :

    • Displace the chloride in 2-chloro-3-cyanopyridine with a pyrazole group using a base (e.g., triethylamine).

    • Hydrolyze the nitrile to a carboxylic acid and convert it to an amide via coupling agents (e.g., HATU).

Key Data :

IntermediateReactantYield (%)
2-(4-Bromo-1H-pyrazol-1-yl)nicotinamide4-Bromopyrazole + 2-chloro-3-cyanopyridine70–85
N-(3-(Trifluoromethyl)phenyl)nicotinamideTrifluoromethylphenylamine + Nicotinoyl chloride55–68

Microwave-Assisted Pyrazole Synthesis

Modern methods leverage microwave irradiation to accelerate pyrazole formation. For example, condensing hydrazines with β-keto esters under microwave conditions yields pyrazoles efficiently .

Advantages :

  • Reduced Reaction Time : 10–30 minutes vs. hours in traditional methods.

  • Higher Yields : Up to 90% for pyrazole derivatives.

Example Reaction :

ComponentQuantity/Details
3-Oxo-3-phenylpropanenitrile1 eq
Aldehyde1 eq (e.g., 4-chlorobenzaldehyde)
CatalystFe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂
Temperature80–120°C (microwave)
Yield68–90%

Trifluoromethyl Phenyl Group Assembly

The trifluoromethylphenyl group is typically synthesized via electrophilic trifluoromethylation. One approach uses trifluoromethyl copper reagents with bromoarenes.

Reaction Pathway :

  • Bromination : Introduce a bromine atom to the phenyl ring.

  • Trifluoromethylation : Replace bromine with a trifluoromethyl group using CuCF₃ or analogous reagents.

Challenges :

  • Low Selectivity : Competing side reactions (e.g., hydrodefluorination).

  • Alternative : Use trifluoromethylating agents like CF₃I in the presence of Pd catalysts.

Final Amide Bond Formation

The nicotinamide moiety is formed via amide coupling. Common reagents include HATU, EDCI, or DCC .

Optimized Protocol :

StepReagents/ConditionsYield (%)
Nicotinoyl Chloride FormationNicotinic acid + SOCl₂ (reflux, 2h)85–90
Amide Coupling3-(Trifluoromethyl)phenylamine + HATU (DMF, RT, 12h)70–75

Purification and Characterization

Crude products are purified via:

  • Column Chromatography : Silica gel (hexane/EtOAc).

  • Recrystallization : Ethyl acetate/petroleum ether.

Spectral Data :

TechniqueKey Peaks
¹H NMR δ 8.5–7.2 (aromatic), 4.2 (NH)
¹³C NMR δ 165–160 (C=O), 125–115 (CF₃)
HRMS [M + H]⁺: 332.28 (C₁₆H₁₁F₃N₄O)

Comparative Analysis of Methods

MethodAdvantagesLimitations
Zinc-Mediated CF₃ IntroductionHigh Yield (61.5%)Requires Anhydrous Conditions
Microwave-Assisted PyrazoleFast, High YieldLimited Scalability
HATU CouplingMild ConditionsExpensive Reagents

Chemical Reactions Analysis

Types of Reactions

6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The trifluoromethyl group and other substituents can be replaced under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

Molecular Characteristics:

  • IUPAC Name : 6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide
  • Molecular Formula : C16H11F3N4O
  • Molecular Weight : 332.28 g/mol

The compound features a pyrazole ring, a trifluoromethyl group, and a nicotinamide moiety, which contribute to its unique chemical properties and biological activities.

Chemistry

This compound serves as a valuable building block in synthetic chemistry. It is utilized to create more complex molecules through various reactions, including:

  • Oxidation : The compound can be oxidized to form oxides.
  • Reduction : Reduction reactions modify functional groups.
  • Substitution : The trifluoromethyl group can be replaced under specific conditions, leading to diverse derivatives.

Biology

The biological activities of this compound have been extensively studied, revealing potential applications in enzyme inhibition and receptor binding. Some notable findings include:

  • Anti-inflammatory Effects : Compounds containing pyrazole rings have shown the ability to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6.
  • Anticancer Activity : Derivatives exhibit cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), indicating potential as anticancer agents .

Medicine

In medicinal chemistry, the compound is explored for its therapeutic effects:

  • Enzyme Inhibition : It has shown promise in inhibiting specific enzymes that are critical for disease progression.
  • Drug Development : Its unique structure allows for the development of new drugs targeting various diseases, particularly those associated with inflammation and cancer .

Case Study 1: Antimicrobial Activity

Research demonstrated that derivatives of this compound exhibited significant antimicrobial activity. For instance, one derivative inhibited Pseudomonas aeruginosa growth at concentrations as low as 0.016 mM, showcasing its potential in combating antibiotic-resistant bacteria .

ActivityIC50 ValueCell Line/ModelReference
TNF-alpha Inhibition0.283 mMLPS-stimulated whole blood
Cytotoxicity (HepG2)54.25%Liver cancer model
Cytotoxicity (HeLa)38.44%Cervical cancer model

Case Study 2: Structure–Activity Relationship

A study focused on optimizing the structure of related compounds revealed that variations in the N-phenyl ring significantly affected potency and efficacy. The findings indicated that specific substitutions could enhance biological activity without compromising safety profiles .

Mechanism of Action

The mechanism of action of 6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the pyrazole ring and nicotinamide moiety contribute to its overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
  • 1-Methyl-5-(trifluoromethyl)-1H-pyrazole
  • 6-Phenyl-3-(1H-pyrazol-1-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and binding affinity, making it a valuable compound for various applications .

Biological Activity

6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H10_{10}F3_{3}N5_{5}O
  • Molecular Weight : 307.25 g/mol

The presence of the pyrazole ring and trifluoromethyl group contributes to its unique properties and biological activity.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Anti-inflammatory Effects : Compounds containing pyrazole rings have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses .
  • Anticancer Activity : Some derivatives demonstrate cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), suggesting potential as anticancer agents .

Biological Activity Data

Activity IC50 Value Cell Line/Model Reference
TNF-alpha Inhibition0.283 mMLPS-stimulated whole blood
Cytotoxicity54.25%HepG2 (liver cancer)
Cytotoxicity38.44%HeLa (cervical cancer)
Anti-inflammatorySignificantBV-2 cells (microglial inflammation)

Case Studies

  • Anti-inflammatory Study : A study evaluated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in microglial cells. The results showed a significant reduction in the release of TNF-alpha and IL-6, indicating its potential for treating neuroinflammatory conditions .
  • Anticancer Activity Assessment : In vitro studies assessed the cytotoxic effects of various derivatives on cancer cell lines. The compound exhibited selective toxicity towards cancer cells while sparing normal fibroblasts, highlighting its therapeutic potential with reduced side effects .
  • In Vivo Evaluation : Animal models were used to assess the anti-inflammatory properties of related compounds. Results demonstrated a dose-dependent inhibition of inflammatory markers in serum, supporting the in vitro findings and suggesting broader applicability in clinical settings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.